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Compound Name: KWKLFKKIGAVLKVL

Cat. No.: B1577671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

I. Introduction
The peptide KWKLFKKIGAVLKVL is a synthetic sequence rich in lysine (K) and hydrophobic

amino acids (L, I, A, V). This composition suggests it is a cationic amphipathic peptide, a class

of molecules known for their interactions with biological membranes and their potential as

antimicrobial peptides (AMPs) or cell-penetrating peptides (CPPs).[1][2] Understanding the

biophysical and biological interactions of KWKLFKKIGAVLKVL is crucial for elucidating its

mechanism of action and evaluating its therapeutic potential.

These application notes provide a comprehensive guide to the experimental setup for

characterizing the interactions of KWKLFKKIGAVLKVL with model membranes and cells. The

protocols detailed below cover the analysis of the peptide's secondary structure, its binding

affinity to lipid bilayers, and its biological activity, including antimicrobial efficacy and

cytotoxicity.

II. Predicted Physicochemical Properties of
KWKLFKKIGAVLKVL
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Property Predicted Value

Molecular Formula C₈₆H₁₅₉N₂₁O₁₄

Molecular Weight 1683.3 g/mol

Net Charge at pH 7 +6

Grand Average of Hydropathicity (GRAVY) 0.567

Isoelectric Point (pI) 10.75

Note: These values are predicted based on the amino acid sequence and may vary slightly

from experimentally determined values.

III. Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the

interactions of KWKLFKKIGAVLKVL.

Secondary Structure Analysis using Circular Dichroism
(CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for determining the secondary

structure of peptides in different environments.[3][4]

Protocol:

Sample Preparation:

Dissolve lyophilized KWKLFKKIGAVLKVL peptide in sterile, deionized water to create a

stock solution (e.g., 1 mg/mL).

Prepare different buffer systems to mimic various environments:

10 mM sodium phosphate buffer (pH 7.4) for a simple aqueous environment.

50% trifluoroethanol (TFE) in water to induce helical structure.
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Liposomes (e.g., POPC, POPC/POPG) suspended in buffer to mimic cell membranes.

Prepare peptide samples at a final concentration of 50-100 µM in the respective buffers.

CD Spectrometer Setup:

Use a quartz cuvette with a path length of 1 mm.

Set the spectrometer to scan from 190 to 260 nm.

Set the bandwidth to 1 nm, the scanning speed to 50 nm/min, and the response time to 1

s.

Collect three scans for each sample and average them.

Data Acquisition:

Record a baseline spectrum with the respective buffer alone.

Record the CD spectrum of each peptide sample.

Subtract the baseline spectrum from the sample spectrum.

Data Analysis:

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in

deg·cm²·dmol⁻¹.

Analyze the MRE spectra using deconvolution software (e.g., K2D2, CONTIN) to estimate

the percentage of α-helix, β-sheet, and random coil structures.

Expected Results: In an aqueous buffer, the peptide is expected to adopt a random coil

conformation. In the presence of membrane-mimicking environments like TFE or liposomes, a

conformational change to a more ordered structure, such as an α-helix, is anticipated.

Experimental Workflow for Circular Dichroism
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Sample Preparation CD Spectroscopy Data Analysis

KWKLFKKIGAVLKVL Stock Final Peptide Samples
(50-100 µM)

Buffer Systems
(Phosphate, TFE, Liposomes)

CD Spectrometer
(190-260 nm scan)

Record Baseline
(Buffer only) Record Sample Spectrum Baseline Correction Calculate MRE Deconvolution for

Secondary Structure (%)

Preparation SPR Measurement Data Analysis

Liposome Preparation
(POPC, POPC/POPG)

Immobilize Liposomes
on L1 Chip

Peptide Dilutions
(0.1-10 µM)

Inject Peptide Solutions Record Sensorgrams Fit Data to
Binding Model Determine ka, kd, KD

Sample Preparation

ITC Measurement Data Analysis

LUV Suspension
(1-5 mM) Degas Samples

Peptide Solution
(50-100 µM)

Load LUVs into Cell,
Peptide into Syringe

Perform Titration
(Series of Injections) Record Heat Change Integrate Raw Data Plot Binding Isotherm Determine Ka, ΔH, n,

ΔG, ΔS

Preparation

Assay Analysis

Bacterial Culture
(5x10^5 CFU/mL)

Combine Bacteria and Peptide
in 96-well Plate

Serial Dilutions of Peptide

Incubate at 37°C
(18-24h) Visually Inspect for Growth Determine MIC
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Preparation

Assay Analysis

Wash and Prepare RBCs

Incubate Peptide with RBCs
(1h at 37°C)

Prepare Peptide Concentrations

Centrifuge to Pellet RBCs Measure Supernatant
Absorbance (540 nm) Calculate % Hemolysis

Cell Culture MTT Assay Analysis

Seed Mammalian Cells
in 96-well Plate

Treat Cells with Peptide
(24-48h) Add MTT and Incubate Solubilize Formazan Read Absorbance

(570 nm)
Calculate % Cell Viability

and IC50

Bacterial Cell Interaction Mammalian Cell Interaction

KWKLFKKIGAVLKVL
(Cationic, Amphipathic)

Electrostatic Attraction Weak/No Interaction

Bacterial Membrane
(Anionic Headgroups)

Hydrophobic Insertion

Membrane Permeabilization
(Pore Formation)

Bacterial Cell Death

Mammalian Membrane
(Zwitterionic, Cholesterol)

Low Cytotoxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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